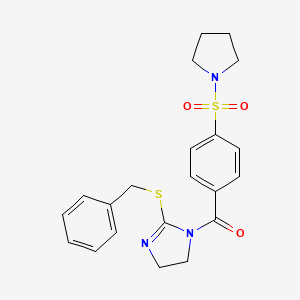![molecular formula C18H23N3O4 B3015698 3-(2-Phenoxyethyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-99-7](/img/structure/B3015698.png)
3-(2-Phenoxyethyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenoxyethyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with potential applications in scientific research. It is a spirocyclic compound that has been synthesized through a multi-step process involving the reaction of various chemical reagents.
Scientific Research Applications
Antimicrobial and Detoxification Applications
A study developed a new N-halamine precursor that was synthesized and bonded onto cotton fabrics for antimicrobial and detoxification purposes. Fabrics treated with this precursor showed significant antimicrobial efficacies against Staphylococcus aureus and Escherichia coli O157:H7. Additionally, these treated fabrics were effective in oxidizing chemical mustard to less toxic derivatives, indicating potential applications in antimicrobial textiles and chemical detoxification materials (Ren et al., 2009).
Anticonvulsant Activity
Research into the structure-activity relationship of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives has shown that these compounds possess anticonvulsant properties. Modifications to the compound's structure have resulted in varying degrees of effectiveness and neurotoxicity, indicating the potential for developing new anticonvulsant medications with optimized therapeutic profiles (Obniska et al., 2006).
Mechanism of Action
Target of Action
The primary targets of 3-(2-Phenoxyethyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are the Receptor-interacting protein kinase 1 (RIPK1) and the delta opioid receptors (DORs) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is involved in programmed cell death . DORs are potential targets for treating neurological and psychiatric disorders .
Mode of Action
This compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . As a DOR agonist, it appears to bind to the orthosteric site based on docking and molecular dynamic simulation .
Biochemical Pathways
The compound affects the necroptosis signaling pathway when acting as a RIPK1 inhibitor . Necroptosis is a type of programmed cell death morphologically similar to necrosis and is involved in various pathophysiological disorders . When acting as a DOR agonist, it influences the pathways associated with DORs, which are involved in pain perception and mood regulation .
Pharmacokinetics
The compound’s selectivity for dors over a panel of 167 other gpcrs suggests a potential for targeted action .
Result of Action
As a RIPK1 inhibitor, the compound can potentially mitigate necroptosis-related diseases . As a DOR agonist, it has shown anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .
Action Environment
The compound’s interaction with its targets and its efficacy in preclinical models suggest that it may be robust against various biological environments .
properties
IUPAC Name |
3-(2-phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-2-15(22)20-10-8-18(9-11-20)16(23)21(17(24)19-18)12-13-25-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZNYMQNUNHOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenoxyethyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

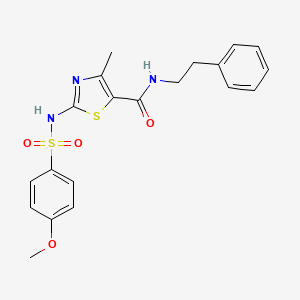
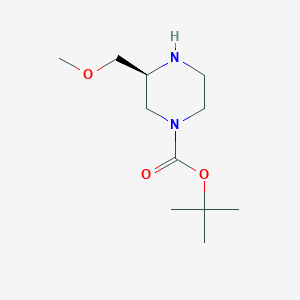


![N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3015623.png)
![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3015624.png)
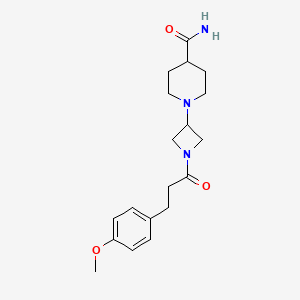
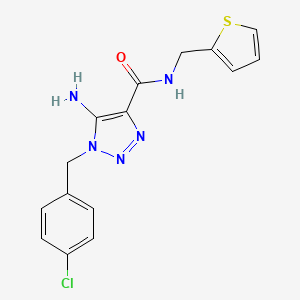

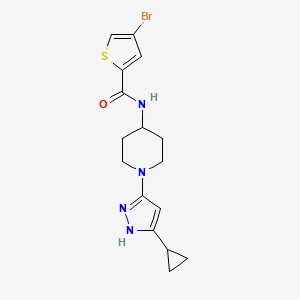
![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone](/img/structure/B3015633.png)
![1-(4-Bromo-3-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3015634.png)

